
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an indazole ring, a cyclohexylmethyl group, and a carboxamido group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The cyclohexylmethyl group is introduced via alkylation reactions, while the carboxamido group is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Aplicaciones Científicas De Investigación
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indazole derivatives and molecules with similar functional groups, such as:
Uniqueness
What sets 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific research applications .
Propiedades
Fórmula molecular |
C21H28N4O4 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-amino-3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C21H28N4O4/c1-21(2,20(28)29)17(18(22)26)23-19(27)16-14-10-6-7-11-15(14)25(24-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H2,22,26)(H,23,27)(H,28,29) |
Clave InChI |
WIRRMBRRVDOSDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


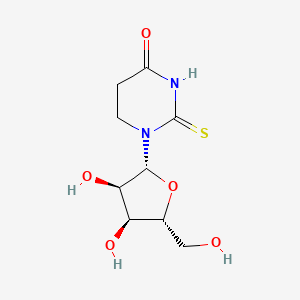
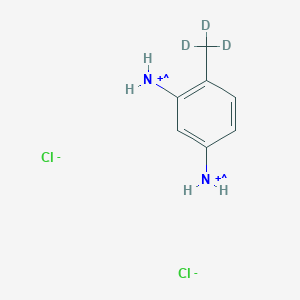
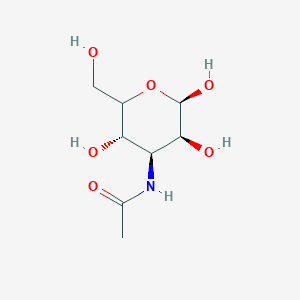
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)

![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
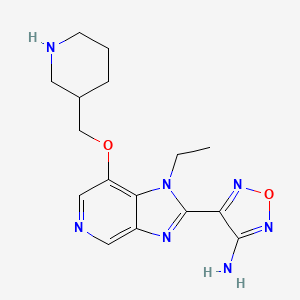
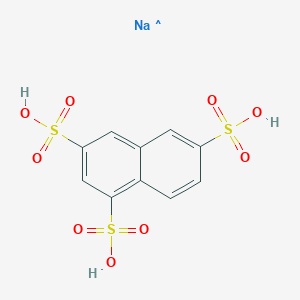

![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
